

Tristearin-d105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tristearin-d105*

Cat. No.: *B588901*

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For researchers, scientists, and professionals in drug development, **Tristearin-d105** serves as a critical tool in quantitative analysis. This deuterated form of tristearin, a naturally occurring triglyceride, offers high precision as an internal standard in mass spectrometry-based studies. This technical guide provides an in-depth overview of the physical and chemical properties of **Tristearin-d105**, alongside experimental context for its application.

Core Physical and Chemical Properties

Tristearin-d105 is a saturated triglyceride where all 105 hydrogen atoms on the three stearic acid chains have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, tristearin, and other lipids in complex biological matrices.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Tristearin-d105**. For comparative purposes, the properties of non-deuterated tristearin (CAS 555-43-1) are also included, as specific experimental data for some properties of the deuterated form are not readily available.

Table 1: General and Physical Properties of **Tristearin-d105**

Property	Value	Source
Molecular Formula	C ₅₇ H ₅ D ₁₀₅ O ₆	[1][4]
Molecular Weight	997.13 g/mol	[1][2][4][5]
Physical State	Solid, crystalline solid, white to off-white solid	[2][4][6]
Purity	>98% or ≥95%	[4][6][7]
Solubility	Soluble in chloroform (~10 mg/mL)	[5][6]
Storage	Freezer, -20°C	[4][6]
Stability	≥ 4 years	[6]

Table 2: Comparative Properties of Tristearin (Non-Deuterated)

Property	Value	Source
Molecular Formula	C ₅₇ H ₁₁₀ O ₆	[8]
Molecular Weight	891.48 g/mol	[8][9]
Melting Point	72-75 °C	[8]
Boiling Point	260 °C	[8]
Density	0.862 g/cm ³	[10]
Solubility	Insoluble in water; soluble in ethanol, chloroform, and carbon disulfide.	[10]

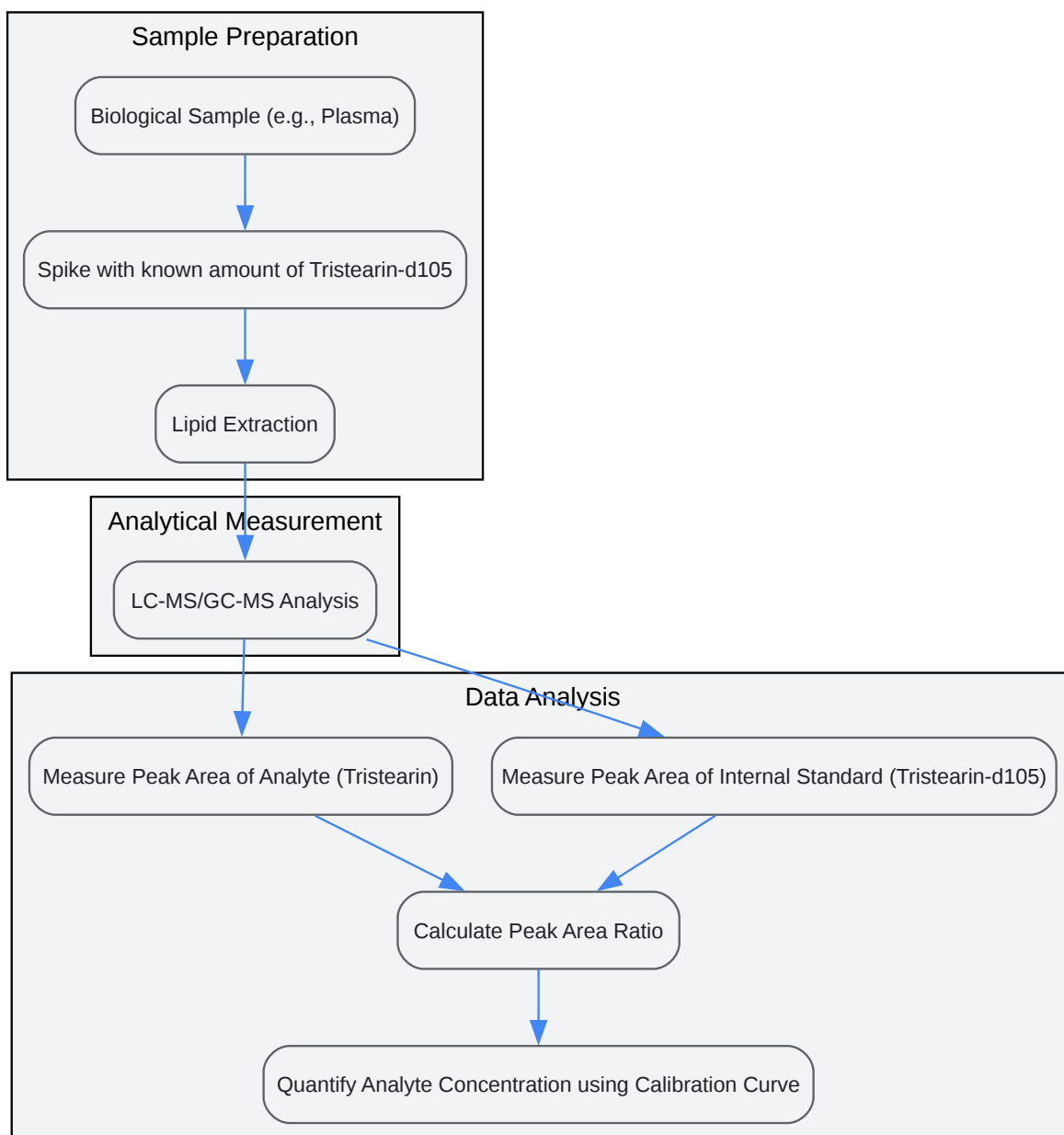
Experimental Protocols and Applications

Tristearin-d105 is primarily utilized as an internal standard in analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[2\]\[3\]\[11\]](#) The fundamental

principle behind its use is the near-identical chemical behavior to endogenous tristearin, while its significantly different mass allows for clear differentiation in mass spectrometric analyses.

General Workflow for Quantitative Analysis using Tristearin-d105 as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., tristearin) in a biological sample using **Tristearin-d105** as an internal standard.



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Workflow for Analyte Quantification.

Methodological Considerations for Mass Spectrometry

When developing a quantitative assay using **Tristearin-d105**, several factors must be considered:

- **Chromatographic Separation:** Ensure baseline separation of tristearin from other isomeric or isobaric lipids to prevent interference.
- **Mass Spectrometer Tuning:** Optimize ion source parameters and mass analyzer settings for both tristearin and **Tristearin-d105** to achieve maximum sensitivity and signal stability.
- **Matrix Effects:** Evaluate and minimize the impact of the biological matrix on the ionization efficiency of both the analyte and the internal standard.
- **Calibration Curve:** Prepare a series of calibration standards with a fixed concentration of **Tristearin-d105** and varying concentrations of non-labeled tristearin to establish a linear response range.

The use of deuterated standards like **Tristearin-d105** is a cornerstone of modern bioanalytical chemistry, enabling accurate and precise quantification of lipids in complex biological systems, which is fundamental for advancing our understanding of metabolic diseases and for the development of new therapeutics.

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- To cite this document: BenchChem. [Tristearin-d105: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588901#tristearin-d105-physical-and-chemical-properties]

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